molecular formula C25H26ClN3O6S2 B1226841 4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide

4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide

Cat. No. B1226841
M. Wt: 564.1 g/mol
InChI Key: QHJHZMGPAXDRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide is a member of benzamides.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization of Derivatives: Derivatives of sulfanilamide, such as 4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide, have been synthesized and characterized using various techniques like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible (UV–Vis) spectra. Crystal structures are determined using single crystal X-ray diffraction (XRD) (Lahtinen et al., 2014).

Biological Activities

  • Antimicrobial Activity: These derivatives have been screened for their antibacterial and antifungal activities against various strains. However, it was observed that the introduction of the benzene ring to CO–NH group or SO2–NH moiety did not result in significant antibacterial activity, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).

Pharmacological Potential

  • Cytotoxic and Carbonic Anhydrase Inhibitory Effects: Compounds similar to 4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide have been studied for their cytotoxicity and carbonic anhydrase inhibitory effects. Some derivatives show high tumor selectivity and are considered potential lead compounds for the development of novel anticancer agents (Gul et al., 2016).

Molecular Docking and Computational Studies

  • Computational Docking: Molecular docking studies have been conducted to estimate the binding energy of similar sulfonamide derivatives against bacterial receptors. These studies provide insights into the potential anti-bacterial alternatives against resistant pathogens (Saleem et al., 2018).

properties

Molecular Formula

C25H26ClN3O6S2

Molecular Weight

564.1 g/mol

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide

InChI

InChI=1S/C25H26ClN3O6S2/c26-19-7-9-20(10-8-19)28-36(32,33)22-13-14-24(30)23(17-22)27-25(31)18-5-11-21(12-6-18)37(34,35)29-15-3-1-2-4-16-29/h5-14,17,28,30H,1-4,15-16H2,(H,27,31)

InChI Key

QHJHZMGPAXDRGP-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl)O

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide
Reactant of Route 6
4-(1-azepanylsulfonyl)-N-[5-[(4-chlorophenyl)sulfamoyl]-2-hydroxyphenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.